molecular formula C11H15N5O3 B2507086 3-{6-[(2-METHOXYETHYL)AMINO]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANOIC ACID CAS No. 1573548-06-7

3-{6-[(2-METHOXYETHYL)AMINO]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANOIC ACID

Número de catálogo: B2507086
Número CAS: 1573548-06-7
Peso molecular: 265.273
Clave InChI: KJYMPIUDRWMZKV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-{6-[(2-METHOXYETHYL)AMINO]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANOIC ACID is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, and a propanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[(2-METHOXYETHYL)AMINO]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANOIC ACID typically involves multiple steps, starting from readily available precursorsThe final step includes the attachment of the propanoic acid moiety and the 2-methoxyethylamino group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability .

Análisis De Reacciones Químicas

Types of Reactions

3-{6-[(2-METHOXYETHYL)AMINO]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

3-{6-[(2-METHOXYETHYL)AMINO]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 3-{6-[(2-METHOXYETHYL)AMINO]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole and pyridazine rings play a crucial role in its binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

The uniqueness of 3-{6-[(2-METHOXYETHYL)AMINO]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANOIC ACID lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Actividad Biológica

3-{6-[(2-Methoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. This article reviews its biological activity based on various studies, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₂₂N₆O₃
  • Molecular Weight : 334.37 g/mol
  • CAS Number : 1144496-92-3

The compound is part of a class of triazolo-pyridazine derivatives that have shown promising results in inhibiting specific kinases associated with cancer progression. In particular, it has been evaluated for its inhibitory activity against the c-Met kinase, which is often overexpressed in various cancers.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Compound 12e , a related derivative, showed IC₅₀ values of:
    • A549 (lung cancer): 1.06 ± 0.16 μM
    • MCF-7 (breast cancer): 1.23 ± 0.18 μM
    • HeLa (cervical cancer): 2.73 ± 0.33 μM

These results indicate that the compound can induce apoptosis in these cell lines and may serve as a foundation for developing new anticancer therapies .

Inhibitory Activity Against c-Met Kinase

The compound's ability to inhibit c-Met kinase was highlighted in studies where it demonstrated comparable efficacy to known inhibitors like Foretinib (IC₅₀ = 0.090 μM). This suggests that it may effectively block pathways critical for tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The structure-activity relationship of triazolo-pyridazine derivatives indicates that modifications to the amino side chain significantly influence biological activity. The presence of the methoxyethyl group appears to enhance solubility and bioavailability, contributing to the compound's efficacy .

Study on Triazolo-Pyridazine Derivatives

A comprehensive study synthesized several triazolo-pyridazine derivatives and evaluated their biological activities. The findings indicated that modifications in the side chains could lead to increased potency against specific cancer cell lines while maintaining low toxicity in normal cells .

Lipophilicity and Drug-Likeness Analysis

Research into the lipophilicity of these compounds revealed strong correlations between their chemical properties and biological activity. The compounds demonstrated good gastrointestinal absorption profiles and favorable bioactivity scores, suggesting their potential as drug candidates .

Data Summary

CompoundCell LineIC₅₀ (μM)Mechanism
This compoundA549TBDc-Met Inhibition
Compound 12eMCF-71.23 ± 0.18c-Met Inhibition
Compound 12eHeLa2.73 ± 0.33c-Met Inhibition

Propiedades

IUPAC Name

3-[6-(2-methoxyethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c1-19-7-6-12-8-2-3-9-13-14-10(16(9)15-8)4-5-11(17)18/h2-3H,4-7H2,1H3,(H,12,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYMPIUDRWMZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NN2C(=NN=C2CCC(=O)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.